molecular formula C11H13ClO5S B6143760 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid CAS No. 56359-14-9

4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid

Cat. No.: B6143760
CAS No.: 56359-14-9
M. Wt: 292.74 g/mol
InChI Key: LPTGLVJVIRFFSL-UHFFFAOYSA-N
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Description

“4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid” is a chemical compound with the empirical formula C11H13ClO5S . It has a molecular weight of 292.74 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string representation of the compound is Cc1cc(ccc1OCCCC(O)=O)S(Cl)(=O)=O . This indicates that the compound contains a chlorosulfonyl group attached to a methylphenoxy group, which is further attached to a butanoic acid group .


Physical and Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

1. Process Intensification in Synthesis

4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid is related to 4-chloro-2-methylphenoxyacetic acid (MCPA), a systemic herbicide. A study by Shinde and Yadav (2014) discusses the process intensification of immobilized lipase catalysis by microwave irradiation in the synthesis of MCPA esters. They found that under microwave irradiation, the initial rates of reaction increased up to 2-fold, improving the efficiency of the esterification process of MCPA (Shinde & Yadav, 2014).

2. Chloride Channel Conductance and Biological Activity

Research by Carbonara et al. (2001) examines the effects of carboxylic acids, similar to this compound, on muscle chloride channel conductance. They found that chemical modifications, such as the introduction of an aryloxyalkyl group alpha to the carboxylic function of 4-chloro-phenoxyacetic acid, can influence biological activity, which may have implications for drug design and development (Carbonara et al., 2001).

3. Solid-Phase Extraction of Acidic Herbicides

A study by Wells and Yu (2000) focuses on solid-phase extraction methods for acidic herbicides, including compounds related to this compound. This research is crucial for developing efficient analytical methods to detect and quantify herbicides in environmental samples (Wells & Yu, 2000).

4. Sorption of Phenoxy Herbicides to Soil and Minerals

Werner, Garratt, and Pigott (2012) conducted a comprehensive review on the sorption of phenoxy herbicides, including compounds structurally related to this compound. They highlighted the role of soil organic matter and iron oxides as relevant sorbents for these herbicides (Werner, Garratt, & Pigott, 2012).

5. Adsorption and Degradation of Herbicides

Paszko et al. (2016) reviewed the adsorption and degradation rates of phenoxyalkanoic acid herbicides in soils, assessing their potential for groundwater contamination. This research provides insight into the environmental behavior and risks associated with the use of these herbicides (Paszko et al., 2016).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statement is H319, indicating that it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . The compound is classified as Eye Irritant 2 under hazard classifications .

Properties

IUPAC Name

4-(4-chlorosulfonyl-2-methylphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO5S/c1-8-7-9(18(12,15)16)4-5-10(8)17-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTGLVJVIRFFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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